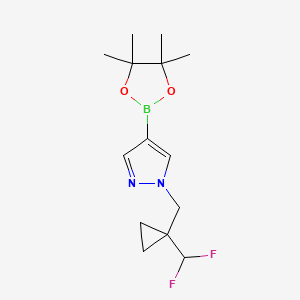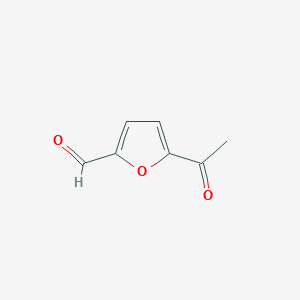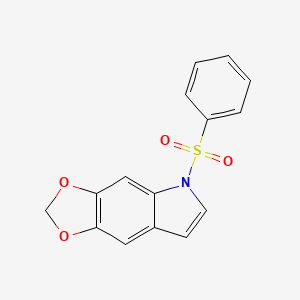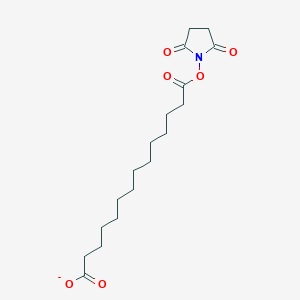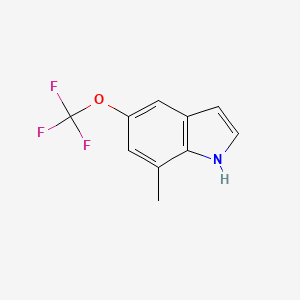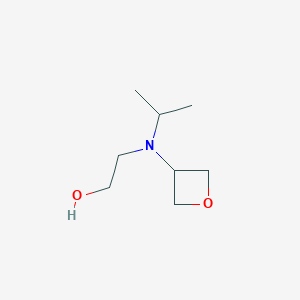
2-(Isopropyl(oxetan-3-YL)amino)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropyl(oxetan-3-YL)amino)ethan-1-OL is a chemical compound with the molecular formula C8H17NO2 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an isopropyl group attached to an aminoethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl(oxetan-3-YL)amino)ethan-1-OL typically involves the reaction of oxetane derivatives with isopropylamine and ethanolamine. One common method is the nucleophilic substitution reaction where oxetane is reacted with isopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopropyl(oxetan-3-YL)amino)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Isopropyl(oxetan-3-YL)amino)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Isopropyl(oxetan-3-YL)amino)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The isopropyl group and aminoethanol backbone contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Oxetan-3-yl)ethan-1-ol: This compound has a similar oxetane ring structure but lacks the isopropyl group.
Oxetan-3-ol: A simpler oxetane derivative with a hydroxyl group.
Thietan-3-ol: A sulfur analog of oxetan-3-ol with a thietane ring.
Uniqueness
2-(Isopropyl(oxetan-3-YL)amino)ethan-1-OL is unique due to the presence of both the isopropyl group and the oxetane ring, which confer distinct physicochemical properties and reactivity. These structural features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-[oxetan-3-yl(propan-2-yl)amino]ethanol |
InChI |
InChI=1S/C8H17NO2/c1-7(2)9(3-4-10)8-5-11-6-8/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
JILHVQVSTGWHHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCO)C1COC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


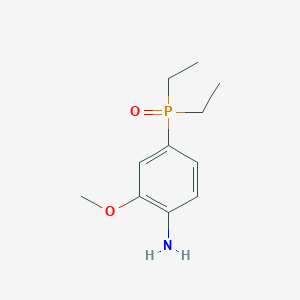
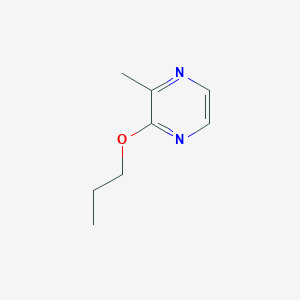
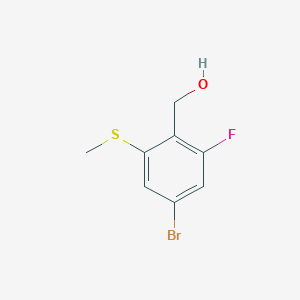
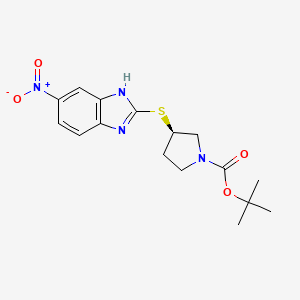
![2-[1,1'-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine](/img/structure/B13981147.png)
